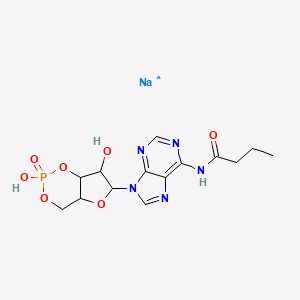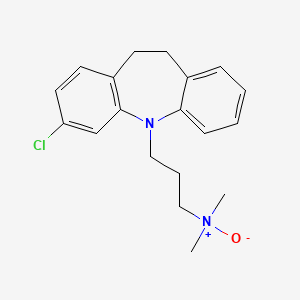
Fampridine Impurity 1 (Dalfampridine Impurity 1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fampridine Impurity 1, also known as Dalfampridine Impurity 1, is a chemical compound with the molecular formula C6H5ClN2O and a molecular weight of 156.57 g/mol. It is a derivative of Fampridine, which is used to improve walking ability in patients with multiple sclerosis. Fampridine Impurity 1 is primarily used in pharmaceutical research and development, particularly in the synthesis and analysis of Fampridine.
Mechanism of Action
Target of Action
Fampridine Impurity 1, also known as Dalfampridine Impurity 1, is a chemical compound used in the synthesis of Fampridine . Fampridine, the parent compound, is a potassium channel blocker . Its primary targets are the potassium channels exposed in patients with multiple sclerosis (MS) . These channels play a crucial role in maintaining the transmembrane potential and prolonging the action potential .
Mode of Action
In MS, axons progressively lose their myelin sheath, which exposes potassium channels . This exposure results in a leak of potassium ions, leading to the repolarization of cells and a decrease in neuronal excitability . Fampridine Impurity 1, as part of Fampridine, inhibits these voltage-gated potassium channels in the central nervous system (CNS) to maintain the transmembrane potential and prolong the action potential .
Biochemical Pathways
The biochemical pathways affected by Fampridine Impurity 1 are those involved in the conduction of action potentials in neurons. By blocking potassium channels, it prevents the outflow of potassium ions during the repolarization phase of the action potential . This action prolongs the duration of the action potential, thereby enhancing neuronal conduction . The downstream effects of this action include improved motor function in MS patients .
Pharmacokinetics
These studies provide insights into the drug’s absorption, distribution, metabolism, and excretion processes. Understanding these processes is crucial for determining the appropriate dosage regimens and ensuring the drug’s safety in patients with different metabolic capabilities and in various states of health.
Result of Action
The primary result of Fampridine Impurity 1’s action is the improvement of motor function in patients with MS . By prolonging the action potential in neurons, it enhances neuromuscular transmission, making it easier to trigger an action potential . This effect can lead to improved walking speed and mobility in MS patients .
Biochemical Analysis
Biochemical Properties
Fampridine Impurity 1 plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Fampridine Impurity 1 has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Fampridine Impurity 1 involves its interactions at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of Fampridine Impurity 1 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
Fampridine Impurity 1 is involved in various metabolic pathways, interacting with several enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels
Transport and Distribution
Fampridine Impurity 1 is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and it may have effects on its localization or accumulation
Subcellular Localization
. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of Fampridine Impurity 1 involves several steps. The starting material, 4-aminopyridine, is dissolved in hydrochloric acid and sodium nitrite is added to form the diazonium salt. Sodium hydroxide is then added to the diazonium salt solution to form the corresponding phenol. The phenol is extracted with ethyl acetate and washed with water. The organic layer is dried with anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product. The crude product is purified by recrystallization from methanol to obtain Fampridine Impurity 1.
Chemical Reactions Analysis
Fampridine Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium hydroxide, ethyl acetate, and methanol. The major products formed from these reactions include the diazonium salt and the corresponding phenol.
Scientific Research Applications
Fampridine Impurity 1 is used in a variety of scientific research applications. In chemistry, it is used as a reference standard for the analysis and synthesis of Fampridine. In biology and medicine, it is used in the development of drugs for the treatment of multiple sclerosis . Fampridine Impurity 1 is also used in the pharmaceutical industry for quality control, method validation, and stability studies .
Comparison with Similar Compounds
Fampridine Impurity 1 is similar to other impurities and derivatives of Fampridine, such as 3,4-Dihydroxy-N-(pyridin-4-yl)butanamide. it is unique in its specific structure and properties, which make it useful for specific applications in pharmaceutical research and development. Other similar compounds include various Fampridine impurities and related compounds used in the synthesis and analysis of Fampridine .
Properties
CAS No. |
125583-33-7 |
|---|---|
Molecular Formula |
C6H5ClN2O |
Molecular Weight |
156.57 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N-chloro-4-Pyridinecarboxamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











